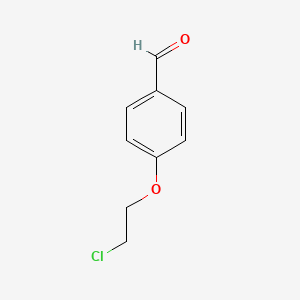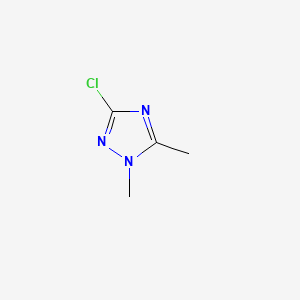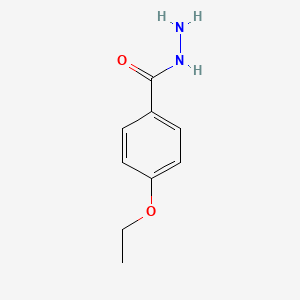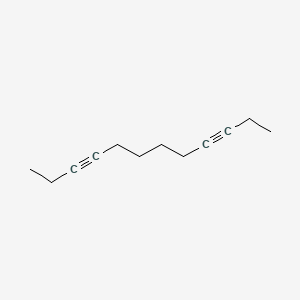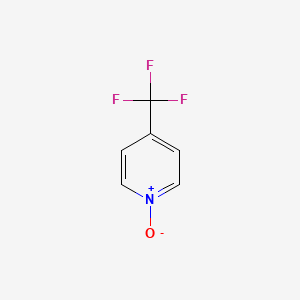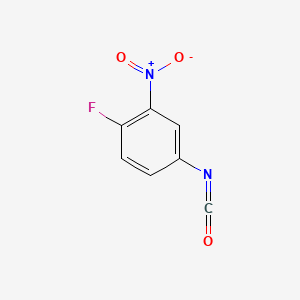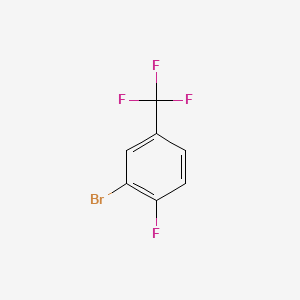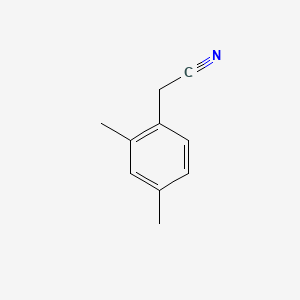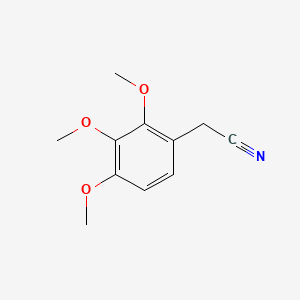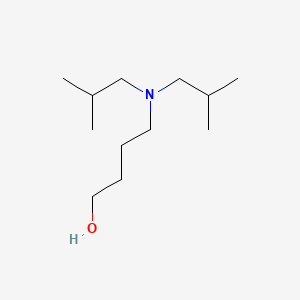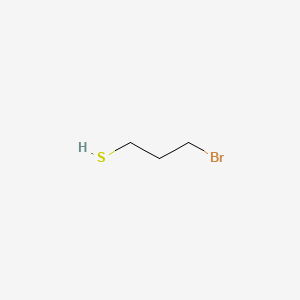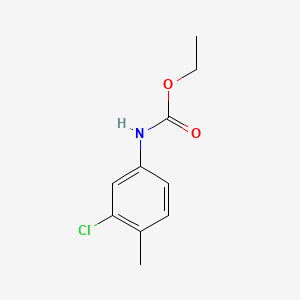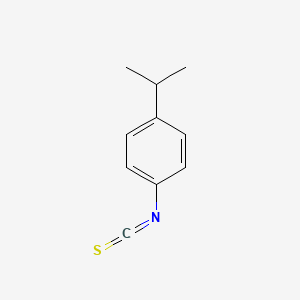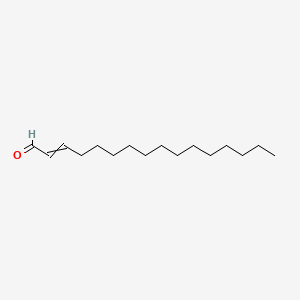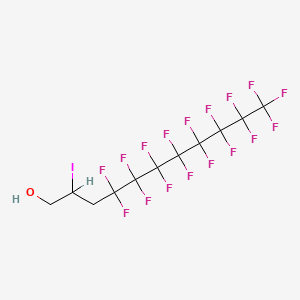
1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo-, is a highly fluorinated organic molecule that includes an iodine substituent. This type of molecule is of interest due to its potential applications in materials science and medicinal chemistry, given the unique properties imparted by the presence of multiple fluorine atoms.
Synthesis Analysis
The synthesis of related polyfluorinated compounds has been demonstrated through the lithiation of 1H-undecafluorobicyclo(2,2,1)heptane with methyllithium in ether, leading to various derivatives including 1-iodo-undecafluorobicyclo(2,2,1)heptane . This process involves the formation of a carbanionic intermediate that can be further reacted to produce a range of functionalized compounds. The iodide derivative, in particular, can be used to create a Grignard reagent, which is a key reagent in organic synthesis for forming carbon-carbon bonds.
Molecular Structure Analysis
The molecular structure of polyfluorinated compounds like those studied in the provided papers is characterized by the presence of a bicyclic framework with multiple fluorine atoms attached. The high electronegativity of fluorine atoms significantly influences the chemical behavior of the molecule, including its reactivity and the stability of intermediates formed during reactions .
Chemical Reactions Analysis
The chemical reactivity of polyfluorinated compounds is highlighted by the ability to undergo various transformations. For instance, the iodide derivative mentioned earlier can be converted into a bis-mercurial compound and can also participate in the formation of bridgehead derivatives . Additionally, the presence of fluorine atoms can affect the reactivity at other positions in the molecule, as seen in the novel elimination of sulfur observed in the undecafluorothiol compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluorinated compounds are largely dictated by the fluorine content. Fluorine's small size and high electronegativity confer unique properties such as increased acidity of protons adjacent to fluorinated carbons, as well as altered thermal and chemical stability. The acidity of the thiols derived from these compounds has been characterized, and their properties have been studied through the synthesis of disulphides and methyl thio-ethers . The stability of these compounds under various conditions has also been a subject of interest, with the undecafluorothiol showing susceptibility to sulfur elimination under certain conditions, unlike its decafluoro analogue .
Applications De Recherche Scientifique
Polyhydroxyalkanoates Synthesis
- The microbial synthesis of poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups has been explored using Pseudomonas putida. Fluorinated compounds like 11-(2-Fluorophenoxy)undecanoic acid and others were used as carbon sources. This resulted in PHAs with distinct physical properties like greater crystallinity and a higher melting point, demonstrating the significant impact of fluorine atoms on the polymer's characteristics (Takagi, Yasuda, Maehara, & Yamane, 2004).
Interfacial Behavior of Fluorinated Acids
- Research on partially fluorinated carboxylic acids, like 1-(perfluorobutyl)undecanoic acid and others, has shown their behavior at the air-water interface. These studies provide insights into the surface properties of fluorinated compounds, revealing their unique characteristics compared to hydrocarbon and perfluorocarbon acids (Lehmler, Oyewumi, Jay, & Bummer, 2001).
Surfactant Applications
- Fluorine-labeled surfactants have been investigated for their behavior in microemulsion systems. Studies involving fluorinated compounds like potassium 11-(2,2,2-trifluoroethoxy)undecanoate indicate unique environmental interactions, providing valuable information for surfactant design and application (Müller, 1982).
Mixing Behavior with Hydrocarbon Analogs
- The mixing behavior of partially fluorinated acids, such as 1-(perfluorobutyl)undecanoic acid with hydrocarbon analogs, has been studied at the air-water interface. These findings are crucial for understanding the interactions and miscibility of fluorinated compounds with other substances (Lehmler & Bummer, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17IO/c12-4(13,1-3(29)2-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,30H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOHMWCTVWXSJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F17IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895468 |
Source


|
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-iodoundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- | |
CAS RN |
38550-45-7 |
Source


|
| Record name | 1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-iodoundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

